molecular formula C18H22ClN3O2 B5397569 N-(5-chloro-2-methylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide

N-(5-chloro-2-methylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide

Cat. No. B5397569
M. Wt: 347.8 g/mol
InChI Key: HQJSSHUWXPMLFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(5-chloro-2-methylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide" often involves multiple steps, including chloroacetylation and reactions with substituted phenylpiperazine. For example, Verma et al. (2017) described the synthesis of related compounds by chloroacetylation of 2-amino-5-chlorbenzophenone followed by reaction with substituted phenylpiperazine, highlighting the process's complexity and the need for precise conditions for successful synthesis (Verma, Kumar, & Kumar, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using various analytical techniques, including Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. These methods ensure the correct molecular structure and purity of the synthesized compounds.

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, reflecting their versatile chemical properties. The reactivity often depends on the functional groups present in the molecule, with the potential for further derivatization or interaction with biological targets. For example, Temiz-Arpacı et al. (2005) discussed the synthesis and antimicrobial activity of similar compounds, showcasing their broad spectrum of activity against different microbial strains (Temiz-Arpacı et al., 2005).

Physical Properties Analysis

The physical properties of "N-(5-chloro-2-methylphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide" and similar compounds, such as solubility, melting point, and crystalline structure, can be characterized using various techniques. These properties are crucial for understanding the compound's behavior in different environments and potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are central to the compound's potential therapeutic use. Studies often involve computational and pharmacological evaluations to predict bioavailability, drug-likeness, and interaction with biological targets. For instance, Shibuya et al. (2018) focused on the design and evaluation of compounds for their selectivity and inhibitory activity against specific biological targets, demonstrating the importance of chemical properties in drug development (Shibuya et al., 2018).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-14-4-5-15(19)11-17(14)20-18(23)13-22-8-6-21(7-9-22)12-16-3-2-10-24-16/h2-5,10-11H,6-9,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJSSHUWXPMLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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